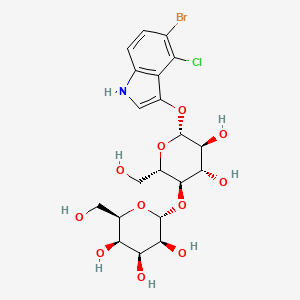

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

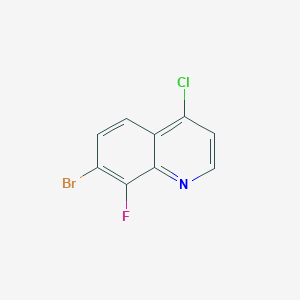

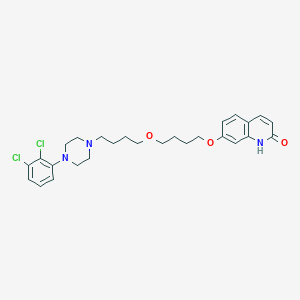

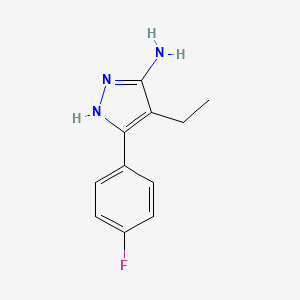

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside, also known as X-Gal, is a white to light yellow powder . It has a molecular formula of C14H15BrClNO6 and a molecular weight of 408.63 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is represented by the SMILES string: OC[C@H]1OC@@Hc(Cl)c23)C@HC@@H[C@H]1O . The InChI key is OPIFSICVWOWJMJ-AEOCFKNESA-N .Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a substrate for β-galactosidase . This enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a white to light yellow powder . It is soluble in DMF and methanol (1:1) up to 50 mg/mL . It is also soluble in 100 mM in DMSO . The compound should be stored at -20°C .科学研究应用

Enzyme Immunoassays

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside (X-gal) is used in chemiluminescent enzyme immunoassays. A study by Arakawa et al. (1993) developed a sensitive chemiluminescent sandwich-type enzyme immunoassay for alpha-fetoprotein using beta-D-galactosidase as a label and X-gal as a substrate, demonstrating its application in clinical diagnosis with high sensitivity and specificity (Arakawa, Ikegami, Maeda, & Tsuji, 1993).

Bacterial Vaginosis Identification

X-gal has been utilized in a novel spot test to identify sialidase activity in vaginal swabs for diagnosing bacterial vaginosis. Wiggins et al. (2000) demonstrated the effectiveness of X-gal in this context, highlighting its potential as an alternative to traditional diagnostic methods (Wiggins, Crowley, Horner, Soothill, Millar, & Corfield, 2000).

Tumor Cell Detection

In the field of oncology, X-gal is used to detect tumor cells. A study by Lin et al. (1990) used the Escherichia coli beta-galactosidase gene with X-gal to effectively identify micrometastatic tumor cells in various organs, providing a sensitive and specific method for tumor cell detection (Lin, Pretlow, Pretlow, & Culp, 1990).

Histochemical Applications

X-gal is widely used in histochemical applications. For instance, Kobayashi and Okada (1993) developed a double staining method using X-gal and immunoperoxidase for whole Drosophila embryos. This method allows for the observation of cells stained with both X-gal and a specific antibody, contributing to the understanding of embryonic development (Kobayashi & Okada, 1993).

Food Safety Testing

In food safety, X-gal is employed to enumerate Escherichia coli in food samples. Restaino et al. (1990) compared a 24-hour direct plating method using X-gal with the standard Most Probable Number method for detecting E. coli in ground beef, demonstrating its reliability and efficiency in food safety applications (Restaino, Frampton, & Lyon, 1990).

Tissue-Specific Gene Expression

X-gal is also instrumental in studying tissue-specific gene expression. Aird et al. (1995) used X-gal to demonstrate that von Willebrand factor gene promoter sequences target LacZ expression to specific endothelial cells in transgenic mice, underscoring its utility in genetic research (Aird, Jahroudi, Weiler-Guettler, Rayburn, & Rosenberg, 1995).

未来方向

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype . Its future directions may involve further applications in molecular biology and histochemistry .

属性

IUPAC Name |

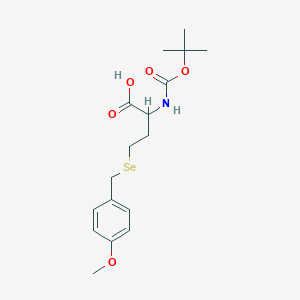

(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDHJGGJYHESA-YPVMWFRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)

![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)

![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)